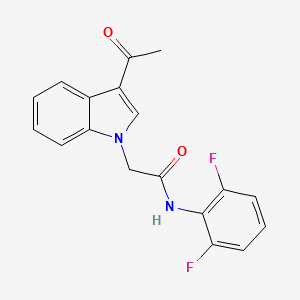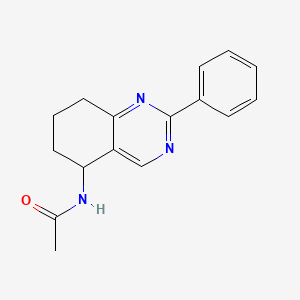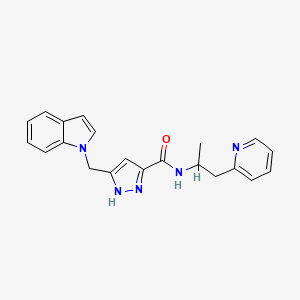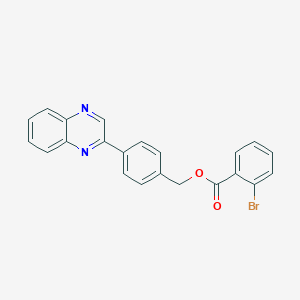
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an acetyl group at the third position and an acetamide group linked to a difluorophenyl moiety. Indole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the third position using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated indole is reacted with 2,6-difluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The indole ring and the difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted products with various functional groups on the indole or phenyl rings.
科学研究应用
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide: Lacks the difluorophenyl moiety.
2-(3-acetyl-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide: Has a different substitution pattern on the phenyl ring.
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-dichlorophenyl)acetamide: Contains chlorine instead of fluorine atoms.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is unique due to the presence of the difluorophenyl moiety, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The difluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
属性
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11(23)13-9-22(16-8-3-2-5-12(13)16)10-17(24)21-18-14(19)6-4-7-15(18)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVJYAWLYSQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)


![3,3,9-Trimethyl-8-phenyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene](/img/structure/B6043737.png)
![N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)
![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![1-[1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-3-methyl-1-butanone](/img/structure/B6043770.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6043778.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-4-yl]propanamide](/img/structure/B6043785.png)
